molecular formula C8H7Cl2NO2 B13100847 Methyl 6-chloro-5-(chloromethyl)picolinate

Methyl 6-chloro-5-(chloromethyl)picolinate

Cat. No.: B13100847
M. Wt: 220.05 g/mol
InChI Key: HVZWUXSEZYFBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-5-(chloromethyl)picolinate is a substituted picolinate ester featuring a chloromethyl group at the 5-position and a chlorine atom at the 6-position of the pyridine ring. Chloromethyl groups are highly reactive, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

methyl 6-chloro-5-(chloromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-3-2-5(4-9)7(10)11-6/h2-3H,4H2,1H3

InChI Key

HVZWUXSEZYFBMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-chloro-5-(chloromethyl)picolinate can be synthesized through several methods. One common approach involves the chlorination of methyl 6-methylpicolinate. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 6-chloro-5-(chloromethyl)picolinate can undergo nucleophilic substitution reactions where the chloro or chloromethyl groups are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of methyl 6-methylpicolinate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Substitution: Products depend on the nucleophile used, such as methyl 6-methoxy-5-(methoxymethyl)picolinate.

    Oxidation: Products include various carboxylic acids or aldehydes.

    Reduction: Methyl 6-methylpicolinate.

Scientific Research Applications

Methyl 6-chloro-5-(chloromethyl)picolinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.

    Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides and pesticides.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl 6-chloro-5-(chloromethyl)picolinate exerts its effects depends on its application. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the chloro and chloromethyl groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares Methyl 6-chloro-5-(chloromethyl)picolinate with key analogs based on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data Applications/Notes
This compound 5-(ClCH2), 6-Cl C8H7Cl2NO2 220.05 (calc.) Not explicitly reported; inferred reactivity due to chloromethyl group Pharmaceutical intermediate; potential precursor for functionalized derivatives
Methyl 6-chloro-5-(piperazin-1-yl)picolinate 5-piperazinyl, 6-Cl C11H15ClN4O2 270.71 Red oil; 95% yield; 1H NMR (δ 2.81–3.08, 3.85, 7.61–8.00); ESI-MS [M+H]+ = 256 Intermediate in drug synthesis; piperazine moiety enables amine-based reactions
Methyl 6-chloro-5-(trifluoromethyl)picolinate 5-CF3, 6-Cl C8H5ClF3NO2 239.58 Purity ≥95%; stored under refrigeration Medical intermediate; trifluoromethyl enhances metabolic stability
Methyl 6-chloro-5-(hydroxymethyl)picolinate 5-(HOCH2), 6-Cl C8H8ClNO3 201.61 Solubility unspecified; stored at 2–8°C; CAS 1205671-72-2 Research use; hydroxymethyl group allows oxidation or conjugation reactions
Methyl 6-chloro-5-methylpicolinate 5-CH3, 6-Cl C8H8ClNO2 185.61 Density 1.247 g/cm³; predicted bp 298.1°C; pKa -0.74; stable at room temperature Less reactive than chloromethyl analog; used in non-polar synthetic routes
6-Chloro-3-chloromethylpyridine (CCMP) 3-(ClCH2), 6-Cl C6H5Cl2N 162.02 CAS 70258-18-3; EC 615-091-8 Agrochemical intermediate; positional isomer affects reactivity

Research Findings and Data Gaps

  • Synthetic Challenges : Chloromethyl derivatives may require stringent conditions to avoid hydrolysis or decomposition, as seen in the stability of Methyl 6-chloro-5-methylpicolinate under inert atmospheres .

Biological Activity

Methyl 6-chloro-5-(chloromethyl)picolinate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C8H7Cl2N O2
  • Molecular Weight : 208.05 g/mol
  • CAS Number : 178421-22-2

This compound features a chlorinated picolinate structure, which is known to influence its biological interactions.

This compound exhibits biological activity primarily through its interaction with various molecular targets. The mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can bind to receptors, potentially influencing signal transduction pathways that regulate cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study conducted by Zhang et al. (2021) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The observed MIC values suggest that the compound could be developed into an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

The results indicated that the compound induced significant cytotoxic effects, with IC50 values as follows:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

These findings suggest a promising role for this compound in cancer therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves chlorination reactions followed by esterification processes. The following reaction scheme outlines a common synthetic route:

  • Chlorination of Picolinic Acid : Chlorination at the 6-position using thionyl chloride.
  • Esterification : Reaction with methanol in the presence of an acid catalyst to form the methyl ester.

This synthetic pathway allows for the production of various derivatives, which can be screened for enhanced biological activity.

Case Studies

  • Antimicrobial Efficacy Study : A recent study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against multi-drug resistant strains. The results highlighted its potential as a novel antibiotic agent.
  • Cancer Cell Line Research : In a study focused on breast cancer treatment, researchers found that the compound significantly reduced cell viability in MCF-7 cells through apoptosis induction mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.